![molecular formula C46H54O12 B13437487 [(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of multiple functional groups. The synthetic route would likely involve:
Stepwise construction of the core structure: This might include cyclization reactions to form the octacyclic core.
Functional group modifications: Introduction of hydroxyl, methyl, and phenyl groups through reactions such as hydroxylation, methylation, and Friedel-Crafts acylation.
Final assembly: Coupling of the core structure with benzoate through esterification.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may require advanced techniques such as:
Automated synthesis: Using robotic systems to perform repetitive and precise chemical reactions.
Biotechnological methods: Employing engineered microorganisms to produce the compound through biosynthetic pathways.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of analogs: Studying the structure-activity relationship by modifying the compound.
Catalysis: Using the compound as a catalyst in organic reactions.
Biology
Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Cell signaling: Studying its effects on cellular signaling pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent for various diseases.
Diagnostics: Using the compound as a probe in diagnostic assays.
Industry
Material science: Incorporating the compound into advanced materials for specific applications.
Agriculture: Using the compound as a pesticide or growth regulator.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Such as specific enzymes, receptors, or nucleic acids.
Pathways involved: Including signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] acetate
- [(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] propionate
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting biological activity. Its complex structure may confer unique properties that are not observed in similar compounds.
Properties
Molecular Formula |
C46H54O12 |
|---|---|
Molecular Weight |
798.9 g/mol |
IUPAC Name |
[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate |
InChI |
InChI=1S/C46H54O12/c1-24-22-32-43(51)35(24)54-33(47)19-13-12-18-31(53-39(48)27-14-8-6-9-15-27)30-21-20-28(25(30)2)23-41(4,50)45(52)36-26(3)44(32)34(37-42(5,55-37)40(43)49)38(45)57-46(56-36,58-44)29-16-10-7-11-17-29/h6-19,24-26,28,30-32,34-38,40,49-52H,20-23H2,1-5H3/b18-12+,19-13+/t24-,25-,26-,28+,30-,31+,32-,34+,35+,36+,37-,38?,40+,41-,42-,43-,44?,45-,46?/m1/s1 |
InChI Key |
PNPJMXCVRNKSLQ-KMKKQWJASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@]3([C@H]1OC(=O)/C=C/C=C/[C@@H]([C@@H]4CC[C@H]([C@H]4C)C[C@@]([C@]5([C@@H]6[C@H](C27[C@H](C5OC(O6)(O7)C8=CC=CC=C8)[C@@H]9[C@]([C@@H]3O)(O9)C)C)O)(C)O)OC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)C)OC(O5)(O4)C1=CC=CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




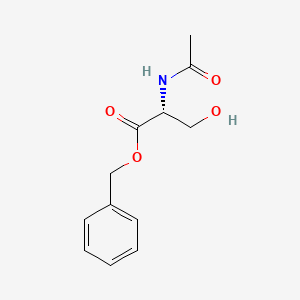
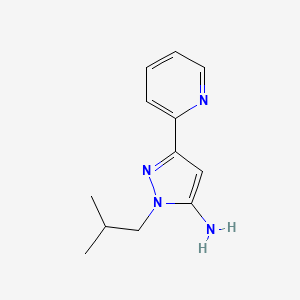

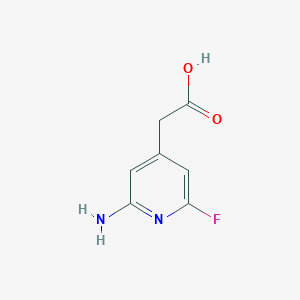
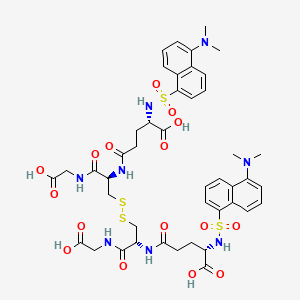
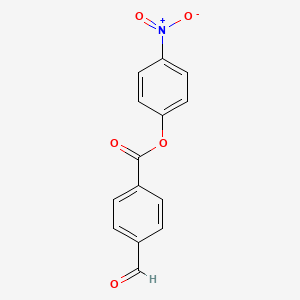



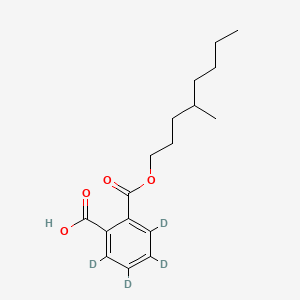
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)

